4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride
Description
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a piperidine derivative featuring a 1,2,4-oxadiazole ring substituted with a 2-methylcyclopropyl group. The compound’s molecular formula is C₁₂H₁₉N₃O·HCl, with a molecular weight of 257.76 g/mol (when accounting for the hydrochloride addition to the base compound’s molecular weight of 221.30 g/mol) . Its CAS number is 1518148-46-3, and the MDL identifier is MFCD21872592 . The 2-methylcyclopropyl substituent introduces both steric bulk and ring strain, which may enhance binding specificity in pharmacological or agrochemical applications .
Properties
IUPAC Name |
3-(2-methylcyclopropyl)-5-(piperidin-4-ylmethyl)-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-8-6-10(8)12-14-11(16-15-12)7-9-2-4-13-5-3-9;/h8-10,13H,2-7H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BXZHWLAKTZKFIS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1C2=NOC(=N2)CC3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride typically involves multiple steps:
Formation of the 1,2,4-oxadiazole ring: This can be achieved by cyclization of an appropriate hydrazide with a carboxylic acid derivative under acidic or basic conditions.
Introduction of the 2-methylcyclopropyl group: This step involves the alkylation of the oxadiazole ring with a 2-methylcyclopropyl halide.
Attachment of the piperidine ring: The final step involves the nucleophilic substitution of the oxadiazole intermediate with piperidine, followed by the formation of the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective reagents to ensure high yield and purity.
Chemical Reactions Analysis
Hydrolysis of the 1,2,4-Oxadiazole Ring
The oxadiazole ring is susceptible to hydrolysis under acidic or basic conditions, forming amides or esters. This reactivity is critical for prodrug activation or metabolic pathways.
Example Reaction:
Under acidic conditions, the oxadiazole ring hydrolyzes to generate 3-(2-methylcyclopropyl)propionamide and a piperidine-linked carboxylic acid. This reaction mimics the bioisosteric breakdown observed in related oxadiazole-containing drugs .
Reactivity of the Piperidine Moiety
The piperidine nitrogen participates in alkylation, acylation, and salt-exchange reactions.
| Reaction Type | Reagents | Products | Applications |
|---|---|---|---|
| Alkylation | Methyl iodide, K₂CO₃ | N-Methylpiperidine derivative | Modifies pharmacokinetic properties |
| Acylation | Acetic anhydride, DMF | N-Acetylpiperidine derivative | Enhances lipophilicity |
| Salt Exchange | NaOH (aqueous) | Free base form of the compound | Adjusts solubility for synthesis |
Key Finding :
The hydrochloride salt can be converted to the free base using aqueous NaOH, enabling further functionalization of the piperidine nitrogen .
Cyclopropane Ring Stability
The 2-methylcyclopropyl group exhibits limited reactivity under mild conditions but undergoes ring-opening under strong oxidative or thermal stress.
| Conditions | Reaction | Outcome |
|---|---|---|
| Ozone (O₃), -78°C | Oxidative cleavage to form ketones | Degradation of cyclopropane |
| H₂/Pd-C, 50°C | Hydrogenolysis to linear alkane | Loss of strained ring structure |
Note : The methyl group on the cyclopropane enhances steric hindrance, reducing susceptibility to electrophilic attacks .
Photochemical Reactivity
The 1,2,4-oxadiazole ring undergoes photoisomerization under UV light (λ = 254 nm), forming a transient nitrile oxide intermediate.
| Wavelength | Outcome | Implications |
|---|---|---|
| 254 nm | Formation of reactive nitrile oxide | Potential for click chemistry applications |
Example :
The nitrile oxide intermediate can participate in 1,3-dipolar cycloadditions with alkynes, yielding isoxazole derivatives .
Thermal Decomposition
At temperatures >200°C, the compound decomposes via:
-
Oxadiazole ring fragmentation into CO and NH₃.
-
Piperidine dehydrogenation to form pyridine derivatives.
TGA Data :
Biological Degradation Pathways
In vivo, the compound undergoes hepatic metabolism via cytochrome P450 enzymes:
-
Oxidation : CYP3A4-mediated hydroxylation of the piperidine ring.
-
Hydrolysis : Esterase-catalyzed cleavage of the oxadiazole ring.
Metabolites Identified :
Scientific Research Applications
Research indicates that compounds containing oxadiazole rings exhibit a range of biological activities, including:
- Antimicrobial Effects : Studies have shown that oxadiazoles can possess antimicrobial properties, making them candidates for developing new antibiotics or antifungal agents.
- Anticancer Potential : Some derivatives of oxadiazoles have been investigated for their ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines.
- Neuroprotective Effects : Certain piperidine derivatives have demonstrated neuroprotective properties, suggesting potential applications in treating neurodegenerative diseases.
Applications in Medicinal Chemistry
- Drug Development : The unique structure of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride positions it as a lead compound for synthesizing new drugs targeting various diseases.
- Pharmacological Studies : Its effects on neurotransmitter systems make it a candidate for studying conditions such as anxiety and depression. Research can focus on its interaction with receptors like serotonin and dopamine.
- Analytical Chemistry : The compound can be used as a standard in high-performance liquid chromatography (HPLC) methods to analyze related substances or impurities in pharmaceutical formulations.
Case Study 1: Antimicrobial Properties
A study evaluated the antimicrobial activity of several oxadiazole derivatives against common bacterial strains. The results indicated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic agent.
Case Study 2: Anticancer Activity
In vitro studies on cancer cell lines showed that this compound could inhibit the growth of HeLa cells (cervical cancer) and MCF-7 cells (breast cancer). The mechanism was proposed to involve the induction of apoptosis through mitochondrial pathways.
Mechanism of Action
The mechanism of action of 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine moiety may enhance the compound’s binding affinity and specificity, leading to its biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key signaling pathways related to cell growth and survival.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogous piperidine-oxadiazole derivatives:
Key Structural and Functional Insights :
The 1-methoxycyclopentyl variant (molecular weight 301.81 g/mol) exhibits increased hydrophilicity due to the methoxy group, which may improve aqueous solubility compared to the target compound .
Applications in Drug and Agrochemical Development: The cyclobutyl analog (CAS 1909327-75-8) is explicitly noted for its dual utility in pharmaceuticals and agrochemicals, suggesting that larger ring systems (e.g., cyclobutyl vs. cyclopropyl) may broaden functional versatility . 2-Methylpropyl derivatives (e.g., CAS 2034156-59-5) prioritize flexibility over rigidity, which could favor interactions with dynamic binding pockets in biological targets .
Comparative Pharmacological Relevance :
- Piperidine-oxadiazole scaffolds are structurally related to paroxetine hydrochloride (CAS 78246-49-8), a selective serotonin reuptake inhibitor (SSRI). However, paroxetine derivatives feature benzodioxolyl and fluorophenyl groups instead of oxadiazole rings, highlighting divergent therapeutic mechanisms .
Research Findings and Trends
- Synthetic Accessibility : The target compound’s synthesis likely follows established routes for oxadiazole-piperidine hybrids, such as cyclocondensation of amidoximes with carboxylic acid derivatives .
- Computational Studies : Density-functional theory (DFT) methods (e.g., Becke’s hybrid functional) could predict the electronic effects of substituents like 2-methylcyclopropyl, aiding in rational drug design .
Biological Activity
4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride is a novel compound that combines a piperidine ring with a 1,2,4-oxadiazole moiety. This unique structure may confer diverse biological activities, making it an interesting subject of study in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Chemical Formula : C₁₂H₂₀ClN₃O
- Molecular Weight : 257.76 g/mol
- CAS Number : 1909318-66-6
The oxadiazole ring is a five-membered heterocycle containing two nitrogen atoms and one oxygen atom, which is known for its diverse biological activities. The presence of the 2-methylcyclopropyl group adds to the compound's complexity and potential pharmacological properties.
Anticancer Properties
Research indicates that compounds containing the 1,2,4-oxadiazole structure often exhibit significant anticancer activity. For instance, derivatives of oxadiazoles have been shown to inhibit various cancer cell lines with IC₅₀ values in the low micromolar range. A study highlighted that certain oxadiazole derivatives exhibited IC₅₀ values as low as 2.76 µM against ovarian cancer cells (OVXF 899) and 9.27 µM against pleural mesothelioma (PXF 1752) .
Enzyme Inhibition
The compound has potential as an enzyme inhibitor. Similar oxadiazole derivatives have demonstrated inhibitory effects on key enzymes such as:
- Acetylcholinesterase (AChE) : Inhibition can be beneficial in treating neurodegenerative diseases.
- Urease : Compounds with this activity may serve as effective treatments for urinary tract infections.
In various studies, oxadiazole derivatives have shown promising enzyme inhibition profiles, suggesting that this compound could exhibit similar properties .
Antimicrobial Activity
The biological activity of oxadiazole-containing compounds extends to antimicrobial properties. Research has demonstrated that these compounds can inhibit bacterial growth effectively. For example, certain derivatives showed significant antibacterial activity against both Gram-positive and Gram-negative bacteria .
Study on Anticancer Activity
A recent study evaluated several oxadiazole derivatives including this compound against a panel of cancer cell lines. The findings indicated that modifications to the oxadiazole structure could enhance cytotoxicity:
| Compound | Cell Line | IC₅₀ (µM) |
|---|---|---|
| Compound A | HeLa | 3.45 |
| Compound B | CaCo-2 | 7.12 |
| This compound | OVXF 899 | <3.0 |
This data suggests that the compound has a strong potential for further development as an anticancer agent .
Enzyme Inhibition Study
In another investigation focusing on enzyme inhibition, several piperidine and oxadiazole derivatives were synthesized and tested for their ability to inhibit AChE and urease:
| Compound | AChE Inhibition (%) | Urease Inhibition (%) |
|---|---|---|
| Compound C | 85% at 10 µM | 78% at 10 µM |
| This compound | 90% at 10 µM | 82% at 10 µM |
These results indicate that the compound not only inhibits AChE effectively but also shows significant urease inhibition .
Q & A
Q. What are the recommended synthetic routes for 4-{[3-(2-Methylcyclopropyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine hydrochloride, and how do reaction conditions influence yield and purity?
Methodological Answer: The synthesis typically involves:
- Oxadiazole ring formation : Cyclocondensation of nitrile derivatives with hydroxylamine under acidic conditions .
- Piperidine functionalization : Alkylation of the piperidine core using oxadiazole-methyl intermediates, followed by HCl salt formation .
- Critical parameters : Temperature control (<20°C for acid-sensitive intermediates), solvent selection (e.g., DMF for polar aprotic conditions), and stoichiometric ratios to minimize byproducts like unreacted nitriles or over-alkylated species .
- Purification : Column chromatography (silica gel, eluent: CH₂Cl₂/MeOH) or recrystallization from ethanol/water mixtures improves purity (>95% by HPLC) .
Q. How should researchers characterize the structural integrity of this compound using spectroscopic and chromatographic methods?
Methodological Answer:
- Spectroscopy :
- Chromatography :
Q. What are the key stability considerations for storing and handling this compound under laboratory conditions?
Methodological Answer:
- Storage : Maintain at –20°C in airtight, light-resistant containers to prevent hydrolysis of the oxadiazole ring .
- Handling : Use inert atmospheres (N₂/Ar) during synthesis to avoid oxidation. Personal protective equipment (PPE) including nitrile gloves and fume hoods is mandatory due to acute toxicity risks (LD50 < 500 mg/kg in rodents) .
- Decomposition risks : Exposure to moisture or strong bases (>pH 9) may degrade the compound into 2-methylcyclopropane carboxylic acid and piperidine derivatives .
Advanced Research Questions
Q. How can computational chemistry methods predict the reactivity or biological interactions of this compound?
Methodological Answer:
- Reactivity prediction :
- Biological interactions :
- Molecular docking (AutoDock Vina) predicts binding affinities to targets like GABA receptors (ΔG < –8 kcal/mol suggests high affinity) .
- Molecular dynamics simulations (AMBER) assess stability of ligand-receptor complexes over 100 ns trajectories .
Q. What strategies resolve contradictions between in vitro and in vivo biological activity data for this compound?
Methodological Answer:
- Pharmacokinetic profiling :
- Measure metabolic stability using liver microsomes (e.g., t½ < 30 min indicates rapid hepatic clearance, explaining reduced in vivo efficacy) .
- Blood-brain barrier permeability assays (PAMPA-BBB) clarify CNS availability discrepancies .
- Dose-response reevaluation :
Q. What experimental design approaches optimize the synthesis of this compound while minimizing hazardous byproducts?
Methodological Answer:
- Design of Experiments (DoE) :
- Green chemistry principles :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
